2-Butenyl ethyl ether
Description
Contextualization within Unsaturated Ether Chemistry
Unsaturated ethers are a class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond in addition to the ether functional group (R-O-R'). This combination of functional groups makes them versatile building blocks in organic synthesis. The double bond can participate in a wide array of reactions, including additions, cycloadditions, and polymerizations, while the ether group can influence the molecule's polarity and stability, and in some cases, can be cleaved under specific conditions. libretexts.orgaakash.ac.in
The reactivity of unsaturated ethers is often dictated by the position of the unsaturation relative to the ether oxygen. For instance, vinyl ethers (where the double bond is adjacent to the oxygen) exhibit different chemical behaviors compared to allylic ethers like 2-butenyl ethyl ether, where the double bond is separated from the oxygen by a methylene (B1212753) group. This structural difference is crucial in determining the reaction pathways the molecule will undergo. The field of unsaturated ether chemistry has seen significant advancements, with ongoing research into new synthetic methods and applications. rsc.orgrsc.orgnih.gov For example, recent developments include the use of novel catalysts for the efficient synthesis of unsaturated ethers and their subsequent transformation into more complex molecules. mdpi.com
Historical Evolution of Research on Butenyl Ethers: Key Paradigms and Discoveries
Research into butenyl ethers is part of the broader history of ether chemistry. Early work on ethers primarily focused on saturated analogs like diethyl ether, which gained prominence as an anesthetic. aakash.ac.in The study of unsaturated ethers, including butenyl ethers, emerged as organic synthesis techniques became more sophisticated.
A significant paradigm in the chemistry of unsaturated ethers has been the exploration of their polymerization and condensation reactions. Early studies noted the tendency of α,β-unsaturated ethers to polymerize in the presence of strong acid catalysts. acs.org A key discovery was the use of specific catalyst systems, such as mercuric acetate (B1210297) and boron trifluoride, to control this polymerization, allowing for the isolation of dimers, trimers, and tetramers. acs.org
The development of stereospecific reactions has been another critical area of advancement. For example, the [2+2] cycloaddition of dimethylketene (B1620107) to 1-butenyl ethyl ether was found to be stereospecific, yielding distinct cyclobutanone (B123998) derivatives depending on the stereochemistry of the starting ether. This demonstrated the potential for high stereocontrol in reactions involving butenyl ethers.
More recently, research has focused on the development of more efficient and selective synthetic methods. This includes isomerization reactions to convert allyl ethers to vinyl ethers, which can be achieved under mild conditions using specific metal catalysts. google.com The Saegusa-Ito oxidation, a method to introduce α,β-unsaturation into carbonyl compounds via their silyl (B83357) enol ethers, represents another important development in the broader context of unsaturated compound synthesis. wikipedia.org
Structural Isomerism and Stereochemical Considerations of this compound
This compound, with the chemical formula C₆H₁₂O, can exist as several structural isomers depending on the position of the double bond and the connectivity of the ethyl and butenyl groups. nist.govnih.gov The name "this compound" specifically refers to the isomer where the ether oxygen is attached to the first carbon of a but-2-ene chain, with the IUPAC name (E)-1-ethoxybut-2-ene for the trans isomer and (Z)-1-ethoxybut-1-ene for the cis isomer. nih.govnih.gov
Other structural isomers include 1-butenyl ethyl ether, 3-butenyl ethyl ether (also known as 4-ethoxybut-1-ene), and various branched-chain isomers. nih.gov The position of the double bond significantly influences the chemical reactivity of the isomer.
Stereoisomerism
A key feature of this compound is the potential for stereoisomerism arising from the C2=C3 double bond. This gives rise to two geometric isomers: cis (Z) and trans (E).
trans-(E)-2-Butenyl ethyl ether: The substituents on the double bond (the methyl group and the ethoxymethyl group) are on opposite sides.
cis-(Z)-2-Butenyl ethyl ether: The substituents on the double bond are on the same side.
The stereochemistry of the starting butenyl ether can have a profound impact on the stereochemical outcome of its reactions. For instance, the cycloaddition with dimethylketene is stereospecific, meaning the cis and trans isomers of the ether yield different diastereomeric products. The relative stability of the cis and trans isomers can be influenced by reaction conditions, and isomerization between the two is possible. nist.gov
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol nih.gov |
| IUPAC Name | (E)-1-ethoxybut-2-ene nih.gov |
| CAS Number | 1476-06-8 nih.gov |
| Boiling Point | 94-95 °C sigmaaldrich.com |
| Density | 0.778 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.4060 sigmaaldrich.com |
| Flash Point | 6.67 °C (closed cup) sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
1476-06-8 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(E)-1-ethoxybut-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI Key |
NDYRMWZHBBMBGD-HWKANZROSA-N |
Isomeric SMILES |
CCOC/C=C/C |
Canonical SMILES |
CCOCC=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butenyl Ethyl Ether
Classical Approaches to Alkenyl Ether Synthesis
Traditional methods for ether synthesis have been adapted to accommodate the unique reactivity of unsaturated systems like 2-butenyl ethyl ether. These approaches, while foundational, often present challenges in terms of selectivity and reaction conditions.
Williamson Ether Synthesis Adaptations for Unsaturated Systems
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org This SN2 reaction is highly effective for a broad range of ethers, including both symmetrical and asymmetrical structures. wikipedia.org The general mechanism involves a backside attack on the electrophilic carbon by the nucleophilic alkoxide, leading to the displacement of a halide or other suitable leaving group. wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, this would typically involve the reaction of sodium ethoxide with a 2-butenyl halide. However, the presence of the double bond in the 2-butenyl system introduces complexities. The allylic nature of the halide makes it susceptible to both SN2 and potential side reactions. To favor the desired SN2 pathway and minimize elimination reactions, primary alkyl halides are preferred. wikipedia.orgmasterorganicchemistry.com
A useful variation of this synthesis employs silver oxide (Ag₂O) as a mild base, allowing the reaction to proceed without pre-forming the alkoxide. This is particularly advantageous when dealing with sensitive substrates like sugars. pressbooks.publibretexts.org
Table 1: Reactants and Conditions for Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Key Considerations |
| Sodium Ethoxide | 2-Butenyl Bromide | - | Ethanol (B145695) | Primary halide is crucial to avoid E2 elimination. wikipedia.orgmasterorganicchemistry.com |
| Ethanol | 2-Butenyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | NaH is a strong base used to deprotonate the alcohol. libretexts.org |
| Ethanol | 2-Butenyl Chloride | Silver Oxide (Ag₂O) | Dimethylformamide (DMF) | Milder conditions, suitable for sensitive substrates. pressbooks.publibretexts.org |
Acid-Catalyzed Etherification Protocols
Acid-catalyzed dehydration of alcohols presents another classical route to ethers. pressbooks.pub This method is typically suited for the industrial preparation of simple, symmetrical ethers from primary alcohols. pressbooks.pubmasterorganicchemistry.com The mechanism involves the protonation of an alcohol to form a good leaving group (water), which is then displaced by another alcohol molecule in an SN2 reaction. masterorganicchemistry.comlibretexts.org
However, this approach is generally limited to primary alcohols, as secondary and tertiary alcohols tend to undergo E1 elimination to form alkenes. pressbooks.pub For the synthesis of an unsymmetrical ether like this compound, a mixture of products would likely be formed if starting from two different alcohols, making this method less ideal for targeted synthesis. libretexts.org
An alternative acid-catalyzed approach involves the addition of an alcohol to an alkene. This reaction follows Markovnikov's rule. libretexts.org
Organometallic and Organoboron Chemistry in Butenyl Ether Construction
Modern synthetic chemistry offers more sophisticated tools for the construction of specific isomers of butenyl ethers, providing greater control over stereochemistry.
Hydroboration-Oxidation Sequences to β-Oxyalkylborane Intermediates
While direct information on the use of hydroboration-oxidation for this compound synthesis is not prevalent in the provided search results, the principles of this reaction are relevant to the synthesis of ethers from alkenes. The alkoxymercuration-demercuration reaction is a related process that results in the Markovnikov addition of an alcohol to an alkene. libretexts.org This two-step procedure involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by demercuration with sodium borohydride. libretexts.org
Stereoselective Approaches to this compound
Achieving stereoselectivity in the synthesis of this compound is a significant challenge. The (E) and (Z) isomers of this compound possess distinct properties. The stereochemistry of the final product can be influenced by the starting materials and reaction conditions. For instance, stereospecific cycloaddition reactions have been noted with related butenyl ethers, indicating that the stereochemistry of the starting alkene is preserved in the product.
Catalytic Strategies for Targeted this compound Synthesis
Catalysis offers efficient and selective pathways for ether synthesis. Various catalysts, including heterogeneous acid catalysts, can be employed to promote the desired transformations.
Recent research has explored the use of solid acid catalysts, such as tungstena-zirconia (WZ), for the coupling of alcohols to form ethers. researchgate.net Another approach involves the use of acidic resins like Amberlyst™ 70 for etherification, which has shown high selectivity for the conversion of linear alcohols to ethers. rsc.org Furthermore, processes have been developed for the production of butenyl glycol ethers by reacting butadiene with a glycol in the presence of a modified heterogeneous catalyst. google.com This process can involve a subsequent isomerization step to convert secondary butenyl ethers to the desired n-butenyl ethers, often catalyzed by an acid. google.com
Transition Metal-Mediated Coupling Reactions
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net In the context of this compound synthesis, these reactions typically involve the formation of a key π-allyl-metal intermediate, which then reacts with an oxygen nucleophile. uwindsor.ca
A prominent example is the palladium-catalyzed allylic etherification, a variation of the well-known Tsuji-Trost reaction. researchgate.net This reaction generally involves the reaction of an allylic substrate, such as an allylic acetate (B1210297) or carbonate, with an alcohol in the presence of a palladium catalyst. The mechanism proceeds through the oxidative addition of the allylic substrate to a Pd(0) complex, forming a π-allyl-palladium(II) intermediate. Subsequent nucleophilic attack by the ethoxide anion on the allyl ligand, followed by reductive elimination, yields the desired this compound and regenerates the Pd(0) catalyst.
Recent advancements in this area have focused on the use of more environmentally benign and readily available starting materials, such as unactivated allylic alcohols. researchgate.net While traditional methods often require the pre-activation of the alcohol, direct coupling of allylic alcohols with ethanol represents a more atom-economical approach.
Another significant area of development is the Heck reaction, which involves the coupling of an alkene with an organic halide. nih.gov While classic Heck reactions often focus on C-C bond formation, variations can be adapted for ether synthesis. For instance, the reaction of an ethyl vinyl ether with a butenyl halide in the presence of a palladium catalyst could potentially yield this compound. However, controlling regioselectivity in such reactions can be challenging. liv.ac.uk Research has shown that the choice of ligands, such as bidentate phosphines like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can significantly influence the regiochemical outcome of Heck reactions involving electron-rich olefins. liv.ac.uk
The following table summarizes key aspects of transition metal-mediated coupling reactions for the synthesis of allylic ethers.
| Reaction Type | Catalyst System (Example) | Substrates | Key Intermediate | Advantages | Challenges |
| Allylic Etherification | Pd(OAc)₂ / PPh₃ | Allylic acetate, Ethanol | π-Allylpalladium(II) | High efficiency, Mild conditions | Use of pre-functionalized substrates |
| Direct Allylic Alcohol Etherification | [Ir(cod)Cl]₂ / Ligand | Allylic alcohol, Ethanol | π-Allyliridium(III) | Atom economical, Use of readily available substrates | Catalyst cost and sensitivity |
| Heck-type Coupling | Pd(OAc)₂ / dppp | Ethyl vinyl ether, Butenyl halide | Alkyl-palladium(II) | Potential for direct C-O bond formation | Regioselectivity control |
Chemo- and Regioselective Catalysis
Achieving high levels of chemo- and regioselectivity is a central goal in modern organic synthesis. In the context of this compound, this translates to the selective formation of the desired constitutional isomer and the avoidance of side reactions.
Regioselectivity is particularly important when starting with unsymmetrical allylic substrates. For example, the reaction of crotyl alcohol (2-buten-1-ol) can potentially yield two different ether products upon reaction with ethanol. Transition metal catalysts play a crucial role in directing the nucleophilic attack to a specific carbon atom of the π-allyl intermediate. uwindsor.ca Iridium catalysts, for instance, have been shown to favor the formation of branched products in allylic substitution reactions, while palladium catalysts often yield linear products. uwindsor.ca This selectivity is attributed to the different electronic and steric properties of the metal centers and their associated ligands. uwindsor.ca
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, this could involve the selective etherification of an allylic alcohol in a molecule containing other hydroxyl groups or reactive sites. The choice of catalyst and reaction conditions is paramount in achieving such selectivity. For example, certain catalysts may exhibit a preference for allylic alcohols over aliphatic alcohols, allowing for the targeted synthesis of the desired ether.
A related strategy involves the isomerization of allyl ethers to the corresponding vinyl ethers, which can be catalyzed by transition metal complexes. researchgate.netgoogle.com For instance, the double-bond migration in an allyl ethyl ether can be promoted by ruthenium or rhodium phosphine (B1218219) complexes to yield 1-propenyl ethyl ether. researchgate.net While not a direct synthesis of this compound, this methodology highlights the power of transition metal catalysts to control the position of the double bond within an ether molecule, which is a key aspect of regiocontrol.
The table below outlines the challenges and catalytic solutions for achieving selectivity in the synthesis of this compound.
| Selectivity Challenge | Description | Catalytic Strategy (Example) | Outcome |
| Regioselectivity | Control of nucleophilic attack on the unsymmetrical butenyl group. | Use of Iridium vs. Palladium catalysts in allylic etherification. | Iridium catalysts tend to give branched ethers, while Palladium catalysts favor linear products. uwindsor.ca |
| Chemoselectivity | Selective reaction of an allylic alcohol in the presence of other functional groups. | Catalyst systems with high substrate specificity, e.g., those that preferentially activate allylic C-O bonds. | Formation of the desired ether without affecting other parts of the molecule. researchgate.net |
| Isomerization Control | Preventing or promoting the migration of the double bond. | Ruthenium hydride complexes for controlled isomerization of allyl to vinyl ethers. researchgate.net | Selective formation of a specific double bond isomer. |
Mechanistic Investigations of Reactions Involving 2 Butenyl Ethyl Ether
Reactivity Profiles of the Unsaturated Ether Linkage
The reactivity of 2-butenyl ethyl ether is largely dictated by the interplay between its carbon-carbon double bond and the ether oxygen. This unique structural arrangement gives rise to a distinct reactivity profile, allowing it to participate in a variety of chemical transformations.
The carbon-carbon double bond in this compound is susceptible to electrophilic attack. This reactivity is a cornerstone of its utility in organic synthesis. The general mechanism involves the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile to yield the final addition product.
A notable example is the stereospecific [2+2] cycloaddition reaction with dimethylketene (B1620107), which produces cyclobutanone (B123998) derivatives. This reaction proceeds with high regioselectivity and stereocontrol, underscoring the predictable nature of electrophilic additions to this substrate. The reaction is typically carried out in a solvent like dichloromethane (B109758) or ether at room temperature.
The general scheme for electrophilic addition can be represented as follows:
Attack of the electrophile (E+): The π electrons of the double bond attack the electrophile, forming a carbocation. The stability of this carbocation can influence the regioselectivity of the reaction.
Nucleophilic capture (Nu-): A nucleophile attacks the carbocation, resulting in the formation of the addition product.
Research into electrophilic addition reactions on similar unsaturated systems, such as spinosyn A and spinosyn D which contain a butenyl group, has shown high π-diastereofacial selectivity, with addition occurring preferentially from one face of the molecule. researchgate.net This selectivity is influenced by the steric and electronic environment around the double bond. researchgate.net
The ether linkage in this compound also allows for nucleophilic reactivity, primarily through substitution reactions. These reactions typically involve the cleavage of the C-O bond. The specific pathway, either SN1 or SN2, is dependent on the reaction conditions and the structure of the ether. stackexchange.comlibretexts.org
In acidic conditions, the ether oxygen is protonated, forming a good leaving group (an alcohol). libretexts.orglibretexts.org If the alkyl groups attached to the oxygen are primary or secondary, the reaction generally proceeds via an SN2 mechanism, where a nucleophile attacks the less sterically hindered carbon. libretexts.orglibretexts.org For example, the cleavage of ethyl isopropyl ether with HI results in isopropyl alcohol and iodoethane (B44018) because the iodide ion attacks the less hindered ethyl group. libretexts.org
Conversely, if one of the alkyl groups is tertiary, benzylic, or allylic, the reaction is more likely to proceed through a more stable carbocation intermediate via an SN1 mechanism. stackexchange.comlibretexts.org
The Williamson ether synthesis provides a classic example of nucleophilic substitution to form ethers. askfilo.comblogspot.comlibretexts.org This method involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org Careful selection of the alkoxide and alkyl halide is crucial to favor substitution over elimination, especially when steric hindrance is a factor. libretexts.org
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents | Key Intermediates | Products | Mechanistic Pathway |
| Electrophilic Addition | Dimethylketene | Zwitterionic intermediate | Cyclobutanone derivatives | [2+2] Cycloaddition |
| Acid-Catalyzed Cleavage | HBr or HI | Protonated ether, Carbocation (SN1) or Transition state (SN2) | Alcohol and Alkyl halide | SN1 or SN2 |
Degradation and Transformation Pathways
This compound can undergo degradation and transformation through several pathways, including acid-catalyzed cleavage and oxidative processes.
The cleavage of ethers by strong acids like HBr and HI is a fundamental reaction in organic chemistry. libretexts.orglibretexts.org For unsaturated ethers like this compound, the mechanism of acid-catalyzed cleavage is influenced by the stability of the potential carbocation intermediates.
The process begins with the protonation of the ether oxygen by the acid. libretexts.orgvaia.com This makes the oxygen a better leaving group. The subsequent step can proceed via two main pathways:
SN2 Mechanism: If the groups attached to the ether oxygen are primary or secondary, a nucleophile (the conjugate base of the acid, e.g., Br⁻ or I⁻) will attack the less sterically hindered carbon, displacing the alcohol. libretexts.orglibretexts.org
SN1 Mechanism: If one of the groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the protonated ether will dissociate to form this carbocation and an alcohol. stackexchange.comlibretexts.org The carbocation is then attacked by the nucleophile. Given the allylic nature of the butenyl group, an SN1 pathway is a plausible route for the cleavage of this compound under acidic conditions.
In some cases, particularly with tertiary alkyl groups and a non-nucleophilic acid, an E1 elimination mechanism can compete, leading to the formation of an alkene. libretexts.orglibretexts.org
Ethers are known to undergo autoxidation in the presence of atmospheric oxygen to form hydroperoxides and peroxides, which can be explosive. utexas.edu This process is a free-radical chain reaction initiated by light, heat, or contaminants. su.se Compounds with allylic hydrogens, such as this compound, are particularly susceptible to this process.
The general mechanism for peroxide formation is as follows:
Initiation: A radical initiator (In•) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming an ether radical.
Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, thus propagating the chain.
Termination: The reaction is terminated when two radicals combine.
This compound falls into the category of chemicals that can form peroxides. ucsc.edumissouri.edu Specifically, it is often classified with other allyl ethers, which are considered potential peroxide formers. su.seucsc.edu The presence of the double bond and the ether linkage makes it susceptible to oxidation. For instance, research on bis(2-butoxyethyl) ether has shown that it can react with oxygen under heating to form a peroxyl radical, which then initiates the oxidation of other molecules. mdpi.com
Atmospheric Chemistry and Environmental Fate Mechanisms
The atmospheric chemistry of this compound is of interest due to its potential to contribute to the formation of secondary organic aerosols (SOA). researchgate.netd-nb.info Ozonolysis is a key degradation pathway for unsaturated compounds in the atmosphere.
Studies on the gas-phase ozonolysis of ethyl butenyl ether have shown that it leads to the formation of oligomeric species that are major constituents of SOA. researchgate.netd-nb.info The mechanism involves the reaction of ozone with the double bond to form a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. d-nb.info For ethyl butenyl ether, the main Criegee intermediate formed is C₃H₆O₂. d-nb.info These highly reactive Criegee intermediates can then participate in further reactions, leading to the formation of larger oligomeric structures that contribute to aerosol mass. researchgate.netd-nb.info
The degradation of similar ether compounds in the environment has also been studied. For example, the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater can occur aerobically, initiated by the hydroxylation of the ethoxy carbon by a monooxygenase enzyme. whiterose.ac.uk While the specific biodegradation pathways for this compound are not as well-documented, the principles of ether and alkene degradation provide a framework for understanding its potential environmental fate. The degradation of 2-butoxyethanol (B58217) in bacteria, for instance, can proceed via oxidation and subsequent cleavage of the ether bond. nih.gov
Gas-Phase Ozonolysis and Secondary Organic Aerosol (SOA) Formation
The gas-phase ozonolysis of this compound is a significant process in atmospheric chemistry, leading to the formation of secondary organic aerosols (SOA). researchgate.netresearchgate.net Experimental studies conducted in atmospheric simulation chambers have demonstrated that the reaction between ozone and this compound results in the production of high-molecular-weight oligomeric compounds. nih.gov These oligomers are the main constituents of the SOA formed, with masses detected in the range of 200 to 800 atomic mass units. researchgate.netnih.gov
The formation of SOA was investigated in a 570-liter spherical glass reactor under atmospheric conditions without the presence of seed aerosol. researchgate.net Analysis of the aerosol filter samples using techniques such as Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) revealed the chemical composition of these oligomers. researchgate.netnih.gov The core finding is that the oligomers consist of repeating monomeric units. researchgate.net For this compound, the fundamental repeating unit was identified as having the chemical composition C3H6O2, which corresponds to a mass of 74 Da. researchgate.netresearchgate.net This observation is consistent with findings from the ozonolysis of structurally related small alkenes like trans-3-hexene (B77681) and 2,3-dimethyl-2-butene, which also produce oligomers with the same C3H6O2 repeating unit. researchgate.netnih.gov
The detailed analysis of the mass spectra of the SOA shows a series of peaks corresponding to these oligomeric species. For instance, in an experiment with initial mixing ratios of 8 ppm ozone and 15 ppm this compound, a prominent parent ion at m/z 395 was identified as part of an oligomer series. researchgate.net The fragmentation of these parent ions consistently shows the successive loss of a neutral fragment with a mass of 74, confirming the C3H6O2 chain unit. nih.gov
| Detected Ion (m/z) | Proposed Number of C3H6O2 Units (n) | Proposed Structure/Formula | Source |
|---|---|---|---|
| 247 | 3 | [(C3H6O2)3 + H]+ | researchgate.net |
| 321 | 4 | [(C3H6O2)4 + H]+ | researchgate.net |
| 395 | 5 | [(C3H6O2)5 + H]+ | researchgate.netnih.gov |
| 469 | 6 | [(C3H6O2)6 + H]+ | researchgate.net |
Role of Criegee Intermediates in Atmospheric Transformations
The formation of oligomers during the ozonolysis of this compound is mechanistically linked to the formation and subsequent reactions of stabilized Criegee intermediates (SCIs). researchgate.netcopernicus.org The initial reaction of ozone with the double bond in this compound leads to a primary ozonide, which rapidly decomposes. copernicus.org This decomposition yields a primary carbonyl compound and a carbonyl oxide, known as the Criegee intermediate (CI). copernicus.org
For this compound, the major CI formed is C2H5CHOO, which has the elemental formula C3H6O2. researchgate.netcopernicus.org This species is central to the subsequent aerosol formation. researchgate.netcopernicus.org The repeated chain units observed in the SOA oligomers have the same chemical composition as this main Criegee intermediate. researchgate.netnih.gov This provides strong evidence that SCIs are the fundamental building blocks of the high-molecular-weight products. researchgate.net
The proposed mechanism for oligomer formation involves the addition of stabilized Criegee intermediates to organic peroxy radicals (RO2), followed by the sequential addition of more SCIs. researchgate.net This process leads to the growth of oligoperoxide chains with a general structure of -[CH(R)-O-O]n-, where the repeating CH(R)OO unit corresponds to the Criegee intermediate. researchgate.net In the case of this compound, R would be an ethyl group (C2H5). This pathway represents a significant gas-phase route to the formation of low-volatility, high-molecular-weight products that can nucleate and contribute to SOA mass. researchgate.netresearchgate.net The central role of SCIs in SOA formation has been reported not only for this compound but also for a range of other enol ethers and alkenes. copernicus.org
Catalytic Reaction Mechanisms
Mechanistic Insights into Ruthenium-Catalyzed Transformations
Ruthenium complexes are effective catalysts for various transformations of unsaturated ethers, including isomers of this compound. caltech.edu While specific studies on this compound are limited, research on the closely related 1-butenyl ethyl ether and other allylic ethers provides significant mechanistic insights. caltech.edu Ruthenium catalysts are known to facilitate the isomerization of allylic ethers. caltech.edu For example, aqueous ruthenium(II) complexes can isomerize allyl ethyl ether. caltech.edu
A key mechanistic step in these transformations is β-hydride elimination. acs.org In the context of butenyl ethers, a proposed mechanism involves the coordination of the olefin to the ruthenium center, followed by the elimination of a hydride from the carbon beta to the ether oxygen. This forms a ruthenium-hydride intermediate. acs.org For instance, the isomerization of 3-butenyl methyl ether to a chelated complex with Ru(II) involves such steps. caltech.edu
Furthermore, ruthenium catalysts can promote dehydrogenation reactions. For example, butyl vinyl ether, a structural analog, undergoes ruthenium-catalyzed oxidation to form esters with a high yield of hydrogen gas. Another atypical transformation is the ruthenium-catalyzed reaction of 3-benzyl but-1-ynyl ethers, which proceeds via a transfer hydrogenation pathway to yield 1,3-dienes and benzaldehyde. nih.gov These examples underscore the versatility of ruthenium catalysts and suggest that this compound could undergo similar isomerization or dehydrogenation reactions, likely proceeding through intermediates involving metal-hydride formation and olefin coordination. caltech.edu
| Substrate | Catalyst System | Transformation | Key Mechanistic Feature | Source |
|---|---|---|---|---|
| Allyl Ethyl Ether | RuII(H2O)6(tos)2 | Isomerization | Formation of Ru(II)-olefin complex | caltech.edu |
| 3-Butenyl Methyl Ether | RuII(H2O)6(tos)2 | Chelation/Isomerization | Intramolecular chelation involving ether oxygen | caltech.edu |
| Butyl Vinyl Ether | Ruthenium complex | Dehydrogenative oxidation to ester | β-hydride elimination | |
| 3-Benzyl But-1-ynyl Ethers | TpRuPPh3(CH3CN)2PF6 | Conversion to 1,3-dienes and benzaldehyde | Transfer hydrogenation | nih.gov |
Understanding Ligand-Metal Interactions in Butenyl Ether Catalysis
The reactivity, selectivity, and stability of ruthenium catalysts in transformations involving butenyl ethers are profoundly influenced by the ligands coordinated to the metal center. rsc.orgnih.gov The interaction between the ligand and the ruthenium atom can modify the electronic and steric environment of the catalyst, thereby dictating the reaction mechanism. nih.govacs.org
For instance, in olefin metathesis reactions catalyzed by Hoveyda-Grubbs type complexes, the dissociation of the benzylidene ligand from the ruthenium center is a critical initiation step. nih.govresearchgate.net The nature of the ligand can determine whether the reaction proceeds via a "dissociative mechanism" (where the ligand dissociates before the substrate binds) or an "interchange mechanism" (where substrate binding and ligand dissociation are concerted). acs.org In a study involving the reaction of a ruthenium complex with n-butyl vinyl ether, the introduction of a coordinating selenoether ligand led to a large activation enthalpy, indicating an increased contribution from the dissociative mechanism. nih.govresearchgate.net This is because the substrate must compete with the intramolecularly coordinated selenoether to access the metal center. acs.org
The electronic properties of ligands are also crucial. Electron-rich bipyridine ligands have been shown to enhance the catalytic activity of ruthenium in C-H alkylation reactions by increasing the electron density at the metal center. nih.gov Conversely, electron-withdrawing substituents on ligands can lower catalytic efficiency. nih.gov Similarly, for ruthenium nanoparticles used in hydrogenation, σ-donor ligands were found to increase catalytic activity, whereas π-acceptor ligands decreased it. rsc.org These findings highlight that the rational design of ligands—by tuning their steric bulk, chelation properties, and electronic nature—is a key strategy for controlling the outcome of ruthenium-catalyzed reactions of unsaturated ethers like this compound. nih.govbeilstein-journals.org
Advanced Spectroscopic and Analytical Characterization of 2 Butenyl Ethyl Ether and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidaion
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. longdom.org
¹H NMR and ¹³C NMR for Olefinic and Alkyl Moiety Characterization
One-dimensional ¹H and ¹³C NMR spectroscopy are instrumental in characterizing the distinct chemical environments of the hydrogen and carbon atoms within 2-butenyl ethyl ether.
In the ¹H NMR spectrum, specific signals correspond to the different proton environments in the molecule. For instance, in a derivative like 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy)-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene, the protons of the two prenyl groups are clearly distinguishable. The methyl groups appear as singlet signals, while the methylene (B1212753) and methine protons present as doublets and multiplets, respectively, due to spin-spin coupling with neighboring protons. aip.org The ethyl group protons of an ether typically show a quartet for the methylene (-CH2-) group coupled to the methyl (-CH3) protons, which in turn appear as a triplet. rsc.org
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. For the aforementioned ethyl vanillin (B372448) derivative, the carbon signals for the methyl, methylene, methine, and quaternary carbons of the prenyl groups are observed at specific chemical shifts, confirming the presence and connectivity of these moieties. aip.org The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for the detailed characterization of the olefinic (C=C) and alkyl (C-C, C-H) portions of the molecule. aip.orgdocbrown.info
Table 1: Representative ¹H and ¹³C NMR Data for an Ether Derivative Data is for 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene aip.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.64, 1.71, 1.74, 1.75 | singlet | Methyl protons of prenyl groups |
| ¹H | 3.96, 4.56 | doublet | Methylene protons of prenyl groups |
| ¹H | 5.35-5.40, 5.48-5.51 | multiplet | Methine protons of prenyl groups |
| ¹³C | 18.17, 18.34, 25.91, 29.81 | Methyl carbons of prenyl groups | |
| ¹³C | 66.24, 66.36 | Methylene carbons of prenyl groups | |
| ¹³C | 120.42, 121.21 | Methine carbons of prenyl groups | |
| ¹³C | 137.17, 137.26 | Quaternary carbons of prenyl groups | |
| ¹H | 4.10 | quartet | -OCH2CH3 |
| ¹H | 1.44 | triplet | -OCH2CH3 |
| ¹³C | 64.48 | -OCH2CH3 |
2D NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for elucidating the connectivity and stereochemistry of complex molecules. longdom.org
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. longdom.org This allows for the tracing of proton connectivity throughout the molecule, confirming the arrangement of the alkyl and olefinic moieties in this compound and its derivatives. chegg.com
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are heteronuclear 2D NMR experiments that correlate the chemical shifts of protons with those of directly bonded (HSQC) or more distant (HMBC, typically 2-3 bonds) carbon atoms. ipb.ptiranchembook.ir These techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals, confirming the carbon skeleton, and establishing the precise location of the ether linkage and other functional groups. acs.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the stereochemistry, such as the cis or trans configuration of the double bond in this compound, by observing through-space correlations between protons on opposite sides of the double bond. ipb.pt
Isotopic Labeling Studies for Mechanistic Pathway Tracing
Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H or ¹³C with its isotope), is a powerful tool for tracing reaction mechanisms. mdpi.com In the context of this compound and its derivatives, isotopic labeling can be used in conjunction with NMR to follow the fate of specific atoms during a chemical transformation. acs.org
For example, by selectively labeling a specific position in the 2-butenyl or ethyl group, one can monitor the changes in the NMR spectrum to understand rearrangement reactions, such as the Claisen rearrangement of an allyl vinyl ether, or to elucidate the pathways of addition or elimination reactions. mdpi.comvaia.com The presence or absence of specific couplings and the changes in chemical shifts of the labeled and neighboring nuclei provide direct evidence for the proposed mechanistic steps. shsbnu.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum. aip.org For a derivative like 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-formylbenzene), the EI mass spectrum shows a molecular ion peak (M⁺) and a base peak corresponding to a stable fragment, such as the prenyl cation. aip.org The fragmentation pattern provides valuable structural information by revealing the masses of the neutral fragments lost from the molecular ion. libretexts.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. rsc.orgresearchgate.net This is advantageous for accurately determining the molecular weight of the parent compound. nih.gov However, in-source fragmentation can sometimes occur even with ESI, especially for compounds with fragile moieties like ethers, leading to the cleavage of the ether bond. nih.gov
Table 2: Mass Spectrometry Data for an Ether Derivative Data is for 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-formylbenzene) aip.org
| Ionization Method | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| EI | 234 | 2 | M⁺ (Molecular Ion) |
| EI | 166 | 75 | [M - C5H8]⁺ |
| EI | 138 | 30 | [M - C5H8 - CO]⁺ |
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis
Tandem mass spectrometry, or MS/MS, is a powerful technique for analyzing complex mixtures and for detailed structural elucidation. acs.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected in the first stage of the mass spectrometer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second stage. nih.gov
This technique is particularly valuable when analyzing this compound or its derivatives in a complex matrix, such as a crude reaction mixture or a natural product extract. tandfonline.comlongdom.org By selecting the m/z of the ion of interest, MS/MS can provide a clean fragmentation spectrum, free from interference from other components in the mixture. This allows for the confident identification and structural characterization of the target compound even when it is present in low concentrations. nih.gov The fragmentation pathways observed in the MS/MS spectrum provide detailed structural information that can be used to distinguish between isomers and to confirm the connectivity of the molecule. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by identifying their functional groups. For this compound, these techniques provide definitive evidence for its key structural features: the ether linkage (C-O-C) and the carbon-carbon double bond (C=C).
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the vibrations of polar bonds. The ether functional group is characterized by a strong absorption band resulting from the asymmetric stretching of the C-O-C bond. spectroscopyonline.com In vinyl alkyl ethers, this asymmetric C-O-C stretch appears as a strong band around 1220 cm⁻¹. uobabylon.edu.iq A second, much weaker symmetric stretching vibration is expected at lower wavenumbers. uobabylon.edu.iq The presence of the double bond (alkene group) in this compound gives rise to a C=C stretching vibration, which is typically observed in the 1680-1620 cm⁻¹ region. fiveable.me Additionally, C-H stretching vibrations associated with the unsaturated (vinylic) carbons appear at wavenumbers just above 3000 cm⁻¹, while those from the saturated (alkyl) carbons are found just below 3000 cm⁻¹. uc.edu
Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for symmetric, non-polar bonds. The C=C double bond in this compound, which may show a variable intensity peak in the IR spectrum, gives a characteristically intense band in the Raman spectrum. vscht.cz For non-conjugated alkenes, this stretching vibration is found in the 1690–1630 cm⁻¹ region. vscht.cz Symmetrically substituted multiple bonds are particularly strong in Raman spectra, making this technique highly effective for confirming the presence of the alkene moiety. vscht.cz The C-O-C ether linkage, in contrast, typically shows weaker Raman signals compared to its strong IR absorption. The combination of both IR and Raman provides a comprehensive vibrational profile, allowing for unambiguous functional group analysis.
| Functional Group | Vibration Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Reference |
| Ether (C-O-C) | Asymmetric Stretch | ~1220 (Strong) | Weak | uobabylon.edu.iq |
| Symmetric Stretch | ~850 (Very Weak) | Weak | uobabylon.edu.iq | |
| Alkene (C=C) | Stretch | 1680-1620 (Variable) | 1690-1630 (Strong) | fiveable.mevscht.cz |
| Vinylic C-H | Stretch | >3000 | >3000 | uc.edu |
| Alkyl C-H | Stretch | <3000 | <3000 | uc.edu |
Advanced Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Given its volatility, gas chromatography is the predominant technique, though liquid chromatography has potential applications.
Gas chromatography is ideally suited for the analysis of volatile organic compounds (VOCs) like this compound. libretexts.org The technique separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. libretexts.org
Sample Introduction and Columns: For trace analysis, headspace sampling is a common introduction technique where the vapor above a sample is injected, concentrating volatile analytes. nih.gov Direct injection is also used, particularly for purer samples or higher concentrations. notulaebotanicae.ro A variety of capillary columns can be employed; a key parameter for compound identification is the Kovats Retention Index (I), which normalizes retention times relative to n-alkanes. For this compound, a standard non-polar retention index (Inp) of 705 has been reported on an OV-101 capillary column. nist.govchemeo.com This index is a crucial piece of data for identifying the compound in complex mixtures by comparing experimental values to library data. nih.govdiabloanalytical.com
Detection and Quantification: A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons and related compounds, offering high sensitivity and a wide linear range. notulaebotanicae.ro For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS). This provides both retention time data and a mass spectrum of the eluting compound, allowing for highly confident structural confirmation. epa.gov
| Parameter | Value/Type | Source |
| Compound | This compound | nist.gov |
| GC Method | Capillary Gas Chromatography | nist.gov |
| Stationary Phase | OV-101 (non-polar) | nist.gov |
| Retention Index (Inp) | 705 | nist.govchemeo.com |
| Common Detector | Flame Ionization Detector (FID) | notulaebotanicae.ro |
| Confirmatory Detector | Mass Spectrometry (MS) | epa.gov |
While GC is the primary method for volatile ethers, High-Performance Liquid Chromatography (HPLC) can also be applied, particularly for less volatile derivatives or when specific selectivity is required. diabloanalytical.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. chromatographyonline.comadvancechemjournal.com
Separation Conditions: For a relatively non-polar compound like this compound, a C8 or C18 (octyl or octadecylsilyl) bonded silica (B1680970) column would be appropriate. uv.es The mobile phase would typically consist of a mixture of water and a miscible polar organic solvent like acetonitrile (B52724) or methanol. uv.es To achieve adequate retention of a non-polar analyte, a higher proportion of water in the mobile phase would be necessary. For very non-polar compounds, non-aqueous reversed-phase chromatography using solvents like methanol/diethyl ether or ethanol (B145695)/hexane can be employed. researchgate.net Detection is commonly achieved using a Diode-Array Detector (DAD) if the analyte possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS). researchgate.net
| Parameter | Suggested Condition | Rationale | Source |
| LC Mode | Reversed-Phase (RP-HPLC) | Suitable for non-polar to moderately polar compounds. | libretexts.org |
| Stationary Phase | C8 or C18 silica | Provides non-polar surface for hydrophobic interactions. | uv.es |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase; ratio adjusted to control retention. | uv.es |
| Detector | Mass Spectrometry (MS) | Universal detection for compounds lacking a UV chromophore. | researchgate.net |
Theoretical and Computational Chemistry Approaches to 2 Butenyl Ethyl Ether Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 2-butenyl ethyl ether. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground and transition states of organic molecules due to its balance of accuracy and computational cost. nih.govwhiterose.ac.uk DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.
For this compound, DFT can be employed to optimize the geometry of its various isomers (cis and trans) and conformers in the ground state. This allows for the determination of the most stable structures and their relative energies. Furthermore, DFT is instrumental in mapping out reaction pathways by locating and characterizing transition states. For instance, in reactions such as the Claisen rearrangement, which is characteristic of allylic ethers, DFT can elucidate the structure and energy of the transition state, providing crucial insights into the reaction mechanism. uq.edu.auacs.orgnsf.gov
Illustrative DFT-Calculated Parameters for an Allylic Ether Rearrangement:
| Parameter | Value | Description |
|---|---|---|
| ΔE | -15.2 kcal/mol | Reaction Energy (Product - Reactant) |
| Ea | 29.8 kcal/mol | Activation Energy (Transition State - Reactant) |
| Imaginary Frequency | -450 cm⁻¹ | Vibrational mode of the transition state corresponding to the reaction coordinate |
This interactive table presents typical data obtained from DFT calculations for the Claisen rearrangement of a model allylic ether, illustrating the energetic profile of the reaction.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, providing a foundational approximation of the electronic wavefunction. wikipedia.orginsilicosci.com However, HF theory does not fully account for electron correlation, which can be critical for accurate energy predictions.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, are built upon the Hartree-Fock solution to include electron correlation effects more accurately. pku.edu.cn These methods are computationally more demanding than DFT but can provide more reliable energetic profiles, especially for systems where electron correlation is significant. For this compound, these high-level calculations can be used to benchmark the results from DFT and to obtain highly accurate predictions of reaction barriers and thermodynamic properties. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The flexibility of the ethyl and butenyl groups in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and physical properties. Molecular modeling and dynamics simulations are powerful tools for this purpose.
Molecular mechanics force fields, which are simpler and computationally less expensive than quantum mechanical methods, are often used to perform an initial scan of the potential energy surface to identify low-energy conformers. Subsequently, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule over time. nih.govmdpi.com In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com Analysis of this trajectory can reveal the preferred conformations, the barriers to interconversion between them, and how the conformational dynamics are influenced by factors such as temperature and solvent. researchgate.net
Reaction Kinetics and Thermodynamic Parameter Predictions
Computational chemistry offers a route to predict the kinetics and thermodynamics of chemical reactions involving this compound, providing valuable data for understanding its reactivity and for process design.
The rate of a chemical reaction is fundamentally linked to the height of the activation energy barrier. Transition State Theory (TST) is a common framework used to calculate rate constants from computationally determined activation energies. By locating the transition state structure and calculating its free energy relative to the reactants, the rate constant (k) can be estimated using the Eyring equation. acs.orgsemanticscholar.org
For reactions involving this compound, such as addition reactions to the double bond or rearrangements, computational methods can predict the activation barriers for competing pathways, thereby explaining observed product distributions. nih.gov Tunneling corrections can also be incorporated for reactions involving the transfer of light atoms like hydrogen, which can be significant even at room temperature. acs.org
Illustrative Computationally Derived Kinetic Parameters for an Ether Reaction:
| Reaction Parameter | Calculated Value | Method |
|---|---|---|
| Activation Energy (Ea) | 25.5 kcal/mol | DFT (B3LYP/6-31G*) |
| Pre-exponential Factor (A) | 1.2 x 10¹² s⁻¹ | Transition State Theory |
| Rate Constant (k) at 298 K | 3.4 x 10⁻⁵ s⁻¹ | Calculated from Ea and A |
This interactive table shows representative kinetic parameters for a hypothetical unimolecular reaction of an unsaturated ether, as could be determined through computational methods.
By calculating the Gibbs free energies of reactants, products, and intermediates, computational chemistry can predict the equilibrium composition of a reaction mixture. semanticscholar.org This is particularly useful for understanding reversible reactions or complex reaction networks where multiple products may be formed.
For this compound, this could involve modeling the equilibrium between its cis and trans isomers or predicting the product distribution in reactions where multiple isomers can be formed. By mapping out the entire potential energy surface for a reaction, including all relevant intermediates and transition states, a complete picture of the reaction pathway can be constructed. semanticscholar.orglibretexts.org This allows for a detailed understanding of the reaction mechanism and the factors that control selectivity.
Applications of 2 Butenyl Ethyl Ether in Contemporary Organic Synthesis and Materials Science
Utility as a Synthon in Carbon-Carbon Bond Formation
As a synthon, 2-butenyl ethyl ether offers multiple sites for reactivity, enabling the strategic formation of new carbon-carbon bonds, which is a cornerstone of organic synthesis.
Enol ethers are recognized as electron-rich alkenes due to electron donation from the oxygen heteroatom, making them highly susceptible to attack by electrophiles. wikipedia.org This inherent reactivity is harnessed in the synthesis of various carbonyl compounds. While direct transformations of this compound are specific, the general reactivity of the enol ether group provides a template for its application. For instance, the palladium-catalyzed α-arylation of ketones can be achieved using enol ethers as synthons, coupling with aryl phosphates to yield mono-α-arylated ketone products. organic-chemistry.org Similarly, related vinyl ethers can participate in reactions that result in the formal α-arylation of aldehydes. organic-chemistry.org
A significant application of enol ethers in forming cyclic ketones is through cycloaddition reactions. The related compound, 1-butenyl ethyl ether, undergoes a stereospecific [2+2] cycloaddition with dimethylketene (B1620107), yielding cyclobutanone (B123998) derivatives. Furthermore, the oxidative cleavage of enol ethers using reagents like pyridinium (B92312) chlorochromate (PCC) serves as a method to produce esters and lactones, which are themselves valuable precursors to ketones and aldehydes. researchgate.net The hydrolysis of the enol ether moiety under acidic conditions is a classical transformation that reveals the corresponding ketone or aldehyde, a fundamental step in many multi-step syntheses.
Table 1: Selected Reactions of Enol Ethers for Carbonyl Synthesis
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class | Ref. |
| α-Arylation | Enol Ether, Aryl Phosphate | [Pd(2-butenyl)Cl]2, MorDalPhos | α-Aryl Ketone | organic-chemistry.org |
| [2+2] Cycloaddition | 1-Butenyl ethyl ether, Dimethylketene | None (thermal) | Cyclobutanone | |
| Oxidative Cleavage | Enol Ether | Pyridinium Chlorochromate (PCC) | Ester or Lactone | researchgate.net |
| Hydrolysis | Enol Ether | Aqueous Acid (e.g., H₃O⁺) | Ketone or Aldehyde | wikipedia.org |
Pericyclic reactions, which occur in a concerted fashion through a cyclic transition state, are powerful tools for stereoselectively forming complex cyclic and acyclic systems. libretexts.org The structure of this compound, an allyl vinyl ether, makes it an ideal substrate for the Claisen rearrangement, a -sigmatropic rearrangement that transforms it into an unsaturated carbonyl compound. vaia.commsu.edu This reaction proceeds through a chair-like transition state, allowing for a high degree of stereochemical control in the product.
The double bond within the butenyl group also participates in cycloaddition reactions. [2+2] cycloadditions, particularly with ketenes, are a well-established method for constructing four-membered rings. acs.org Studies on the reaction of cis- and trans-butenyl ethyl ethers with dimethylketene have demonstrated the stereospecific nature of this cycloaddition, preserving the stereochemistry of the starting ether in the resulting cyclobutanone product. acs.org Alkynyl carbene complexes have also been shown to undergo [2+2] cycloadditions with enol ethers, leading to cyclobutenyl products that can subsequently undergo electrocyclic ring-opening. rsc.org These reactions highlight the utility of the butenyl ether structure in creating diverse molecular scaffolds. rsc.org
Table 2: Pericyclic and Cycloaddition Reactions of Butenyl Ethers
| Reaction Name/Type | Substrate Example | Co-reactant | Key Conditions | Product Type | Ref. |
| Claisen Rearrangement | 2-Butenyl phenyl ether | None | Thermal | Unsaturated Phenol | vaia.com |
| [2+2] Cycloaddition | 1-Butenyl ethyl ether | Dimethylketene | Dichloromethane (B109758), 25°C | Cyclobutanone derivative | |
| [2+2] Cycloaddition | Enol Ether | Alkynyl Carbene Complex | Room Temperature | Cyclobutenyl Carbene Complex | rsc.org |
| Diels-Alder Reaction | N-2-butenyl enolates | N/A (intramolecular) | Thermal | Fused-ring systems | researchgate.net |
Role as a Precursor for Highly Functionalized Organic Molecules
Beyond simple C-C bond formation, this compound serves as a versatile starting material for molecules bearing multiple functional groups, often with specific stereochemical arrangements.
The synthesis of diols with controlled stereochemistry is a crucial task in organic synthesis, as the 1,2- and 1,3-diol motifs are present in numerous natural products and pharmaceuticals. beilstein-journals.orgrsc.org The alkene functionality in this compound is a prime target for stereoselective dihydroxylation reactions, using reagents such as osmium tetroxide or potassium permanganate (B83412) under controlled conditions to yield diol products.
Furthermore, the products of cycloaddition reactions can be elaborated into diols. For example, cyclobutenes, which can be formed from butenyl ethers, have been shown to undergo rearrangement mediated by borane (B79455) reagents (BH₃·THF) to produce anti-1,4-diols with high diastereoselectivity. electronicsandbooks.com The synthesis of more complex oxygenated structures, such as 2-amino-1,3-diols, often involves multi-step sequences starting from allylic alcohols or carbamates, structures that can be accessed from butenyl ether derivatives through functional group interconversions. beilstein-journals.org
The true synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups, allowing for a wide range of molecular diversification. The alkene can be selectively transformed without affecting the ether, and vice-versa.
Key transformations include:
Alkene Modifications : Besides dihydroxylation, the double bond can undergo epoxidation, hydrogenation to a saturated ether, or hydroboration-oxidation to introduce a hydroxyl group at the anti-Markovnikov position.
Enol Ether Hydrolysis : As previously mentioned, mild acid treatment cleaves the enol ether to reveal a ketone, which can then undergo a host of subsequent carbonyl chemistry reactions.
Ether Cleavage : Stronger acidic or Lewis acid conditions can cleave the ethyl ether linkage, revealing a hydroxyl group and providing another handle for functionalization.
Rearrangement : The Claisen rearrangement directly converts the allyl ether into a γ,δ-unsaturated ketone, a significant structural and functional group transformation in a single step. vaia.com
These interconversions allow a synthetic chemist to use this compound as a branching-off point to access a diverse library of molecules, including alcohols, diols, ketones, and saturated ethers, from a single, simple starting material.
Table 3: Key Functional Group Interconversions of this compound
| Initial Functional Group | Transformation | Typical Reagents | Resulting Functional Group |
| Alkene (C=C) | Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol |
| Alkene (C=C) | Epoxidation | m-CPBA | Epoxide |
| Alkene (C=C) | Hydrogenation | H₂, Pd/C | Alkane (forms Ethyl Butyl Ether) |
| Enol Ether | Hydrolysis | H₃O⁺ | Ketone |
| Allyl Vinyl Ether | Claisen Rearrangement | Heat | γ,δ-Unsaturated Carbonyl |
| Ethyl Ether | Ether Cleavage | HBr, HI | Alcohol |
Advanced Polymer and Materials Applications
The application of this compound in materials science is an emerging area, largely extrapolated from the known chemistry of related vinyl and butenyl monomers. Vinyl ethers, for example, are known to undergo polymerization to produce polyvinyl ethers, which have applications as adhesives, lubricants, and plasticizers. wikipedia.org The presence of the double bond in this compound makes it a potential monomer for addition polymerization.
More advanced applications involve the creation of functional materials. The butenyl group is particularly amenable to "click" chemistry, such as the thiol-ene reaction. wikipedia.org This allows for the efficient grafting of functional molecules onto a polymer backbone derived from a butenyl-containing monomer. A study on poly[2-(3-butenyl)-2-oxazoline] demonstrated that the pendant butenyl groups could be functionalized via a thiol-ene reaction to introduce amine groups, which were then converted to guanidine (B92328) groups. rsc.org The resulting functionalized polymer was co-electrospun with Nylon-6,6 to create nanofiber mats with potential applications in the decontamination of chemical agents. rsc.org By analogy, a polymer derived from this compound could offer a backbone for similar post-polymerization modifications, leading to materials with tailored properties for catalysis, recognition, or detoxification.
Monomer in Specialty Polymer Synthesis (e.g., Perfluorinated Copolymers)
While direct evidence for the use of this compound in large-scale commercial polymer applications is not extensively documented, its structural motif is found in monomers used for specialty copolymers, particularly in the realm of fluoropolymers. The fluorinated analog, perfluoro(butenyl vinyl ether) (PBVE), is a key monomer in the synthesis of advanced, amorphous perfluorinated copolymers. researchgate.netfluorine1.ru These copolymers, particularly with comonomers like perfluoro(2,2-dimethyl-1,3-dioxole) (PDD), exhibit a unique combination of properties making them suitable for high-technology applications. google.comgoogle.com
Copolymers of PBVE and PDD are noted for being amorphous across all monomer proportions. fluorine1.rugoogle.comgoogle.com This amorphous nature is crucial as it prevents the loss of transparency and solvent-solubility that can occur in crystalline or semi-crystalline fluoropolymers. google.com The resulting materials are soluble in specialized solvents like perfluoro(2-butyl tetrahydrofuran), which is a significant advantage for processing and applying these polymers as coatings. google.comgoogle.com
Research into these copolymers has demonstrated their value in creating materials with high gas permeability and selectivity, properties that are highly sought after for membrane-based gas separation processes. researchgate.netrsc.org The incorporation of the bulky, flexible butenyl ether side chain disrupts polymer chain packing, leading to higher fractional free volume. This increased free volume facilitates the transport of gas molecules through the polymer matrix.
A study on the gas separation performance of PBVE/PDD copolymers, known commercially as CyclAFlor™, revealed that the permeability and selectivity could be tuned by adjusting the monomer ratio. researchgate.net Generally, a higher concentration of PBVE leads to lower gas permeability but higher selectivity for certain gas pairs. researchgate.net This tunability is a key feature for designing polymers for specific separation tasks.
Below is a data table summarizing the properties of copolymers of perfluoro(butenyl vinyl ether) (PBVE) and perfluoro(2,2-dimethyl-1,3-dioxole) (PDD).
| Property | Dipolymer of PBVE and PDD | Terpolymer with a third comonomer |
| Amorphous Nature | Amorphous in all monomer proportions. google.comgoogle.com | Can be designed to be amorphous. google.com |
| Solubility | Soluble in perfluoro(2-butyl tetrahydrofuran). google.comgoogle.com | Soluble in specific fluorinated solvents. google.com |
| Key Applications | Protective coatings, high-technology applications requiring solubility. google.comgoogle.com | Used where specific properties from a third monomer are needed. google.com |
| Glass Transition Temp. | Lower than dipolymers with tetrafluoroethylene. google.com | Varies with the third comonomer. google.com |
Development of Novel Membranes and Polymeric Architectures
The development of novel membranes for gas separation is a critical area of materials science, driven by the need for more efficient and economical purification processes in industry. The unique properties of copolymers derived from monomers like perfluoro(butenyl vinyl ether) (PBVE) make them prime candidates for these applications. researchgate.netrsc.org
Fluoropolymer membranes, including those made from copolymers of PBVE and PDD, have been specifically investigated for their effectiveness in separating hydrofluorocarbon (HFC) gases. rsc.org The high permeability and selectivity of these membranes for HFCs are attributed to the lower packing density of the highly fluorinated polymer chains, which results in a higher fractional free volume. rsc.org For instance, a copolymer membrane composed of 5% PBVE and 95% PDD has been effectively used to separate components of the refrigerant R-410A (a mixture of HFC-32 and HFC-125). rsc.org
The architectural design of these polymers at the molecular level is key to their function. The introduction of the butenyl ether group, even in its perfluorinated form, imparts flexibility and disrupts the crystallinity that might otherwise be present in fluoropolymers. This principle of using specific monomers to create amorphous, high-free-volume polymers is a cornerstone of modern membrane science.
Furthermore, the solubility of these copolymers allows for the fabrication of thin, uniform films, which are essential for high-performance membranes. google.comgoogle.com They can be used to create free-standing films or as coatings on other substrates to provide a selective barrier. google.comgoogle.com The ability to process these polymers from solution is a significant advantage in manufacturing large-area membranes for industrial applications.
The research into these fluorinated systems provides a blueprint for the potential development of novel polymeric architectures based on this compound. While the non-fluorinated version would exhibit different chemical and physical properties, the fundamental role of the butenyl ether side chain in influencing polymer morphology and performance is a key takeaway.
The table below details the application of PBVE/PDD copolymers in membrane technology.
| Application Area | Specific Use Case | Key Performance Attribute |
| Gas Separation | Separation of HFC gases (e.g., HFC-32 and HFC-125). rsc.org | High permeability and selectivity due to high fractional free volume. rsc.org |
| Protective Coatings | Coatings for substrates or articles to protect against mechanical, chemical, or environmental hazards. google.comgoogle.com | Solubility in perfluorinated solvents allows for easy application. google.comgoogle.com |
| Optical Materials | Copolymers with high optical transparency in the near-infrared region. fluorine1.ru | Amorphous nature prevents light scattering. fluorine1.ru |
Future Directions and Emerging Research Areas in 2 Butenyl Ethyl Ether Chemistry
The exploration of 2-butenyl ethyl ether and related unsaturated ethers is entering a new phase, driven by the demand for sustainable processes, precision synthesis, and deeper mechanistic understanding. Future research is poised to move beyond traditional synthetic and analytical methods, embracing cutting-edge technologies and innovative chemical strategies. This article focuses on the emerging research areas that are set to define the next generation of this compound chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
